Kaliumvinyltrifluoroborat

Übersicht

Beschreibung

LX-2931 is a small molecule inhibitor of sphingosine-1-phosphate lyase, an enzyme involved in the metabolism of sphingosine-1-phosphate. This compound has been investigated for its potential therapeutic applications in treating autoimmune diseases, particularly rheumatoid arthritis .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

KVTFB is primarily employed in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. It acts as a coupling partner for aryl halides and other electrophiles.

| Reaction Type | Key Features | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds; compatible with various electrophiles | |

| Buchwald-Hartwig Coupling | Selective coupling with secondary cyclic boron species |

C–H Functionalization

Recent studies have demonstrated KVTFB's effectiveness in Rh(III)-catalyzed C–H functionalization reactions, enabling the synthesis of complex nitrogen-containing heterocycles.

- Case Study : Insertion reactions using KVTFB led to the formation of tetrahydroisoquinolones with high regioselectivity, showcasing its utility in synthesizing biologically relevant compounds .

Trifluoromethylation Reactions

KVTFB has been utilized in iron(II)-catalyzed trifluoromethylation reactions, providing high selectivity for E/Z configurations in vinyl substrates. This application is particularly valuable for introducing trifluoromethyl groups into organic molecules, enhancing their biological activity.

Polymer Chemistry

KVTFB also finds applications in polymer chemistry, where it serves as a monomer for the synthesis of fluorinated polymers. Its incorporation can impart unique properties such as increased thermal stability and chemical resistance.

Development of Functionalized Trifluoroborates

Research has shown that KVTFB can undergo hydroboration followed by cross-coupling to generate functionalized trifluoroborates, which are valuable intermediates in organic synthesis .

Pharmaceutical Synthesis

KVTFB is increasingly used as an intermediate in pharmaceutical synthesis due to its ability to facilitate complex transformations while maintaining functional group integrity .

Wirkmechanismus

Target of Action

Potassium vinyltrifluoroborate is a versatile organometallic reagent . Its primary targets are organic compounds that undergo coupling reactions . It is used as a vinylating agent in the presence of palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .

Biochemical Pathways

Potassium vinyltrifluoroborate affects several biochemical pathways. It is involved in Suzuki-Miyaura cross-coupling reactions and polymerization reactions . It also plays a role in the synthesis of photonic crystals and sensitizers for dye-sensitized solar cells . Furthermore, it is used in Mannich/diastereoselective hydroamination reaction sequences .

Pharmacokinetics

It is known to be air- and water-stable , which suggests that it may have good stability in various environments.

Result of Action

The result of potassium vinyltrifluoroborate’s action is the formation of new organic compounds through coupling reactions . These reactions can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .

Action Environment

The action of potassium vinyltrifluoroborate can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to act as a vinylating agent . Additionally, the compound is stable in both air and water , suggesting that it can maintain its efficacy in a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

The biochemical properties of Potassium Vinyltrifluoroborate are largely tied to its role as a vinylating agent. It interacts with various biomolecules in the presence of palladium catalysts . The nature of these interactions is largely dependent on the specific biomolecules and reaction conditions involved .

Cellular Effects

Given its role in biochemical reactions, it is likely that it influences cell function through its interactions with various biomolecules .

Molecular Mechanism

The molecular mechanism of Potassium Vinyltrifluoroborate involves its role as a vinylating agent. It exerts its effects at the molecular level through binding interactions with biomolecules in the presence of palladium catalysts .

Temporal Effects in Laboratory Settings

It is known to be stable and can be utilized in coupling reactions under relatively mild conditions .

Vorbereitungsmethoden

The synthetic route for LX-2931 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an imidazole ring and the introduction of hydroxyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Analyse Chemischer Reaktionen

LX-2931 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: LX-2931 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.

Vergleich Mit ähnlichen Verbindungen

LX-2931 ist einzigartig in seiner spezifischen Hemmung der Sphingosin-1-Phosphat-Lyase. Zu den ähnlichen Verbindungen gehören:

Fingolimod: Ein Sphingosin-1-Phosphat-Rezeptor-Modulator, der zur Behandlung von Multipler Sklerose eingesetzt wird.

Siponimod: Ein weiterer Sphingosin-1-Phosphat-Rezeptor-Modulator mit Anwendungen bei Multipler Sklerose.

Biologische Aktivität

Potassium vinyltrifluoroborate (CAS No. 13682-77-4) is a versatile organoboron compound with significant implications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, synthesis, applications, and relevant case studies, highlighting its role in medicinal chemistry and organic transformations.

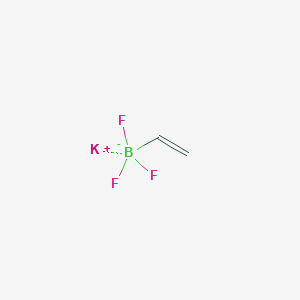

- Molecular Formula : C₂H₃BF₃K

- Molecular Weight : 133.95 g/mol

- Melting Point : 240-242 °C

- Solubility : Moderately soluble in organic solvents.

Potassium vinyltrifluoroborate serves as a nucleophilic partner in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This process allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Key Reaction Mechanism

- Formation of the Palladium Complex : The reaction typically starts with the coordination of potassium vinyltrifluoroborate to a palladium catalyst.

- Transmetalation : The vinyl group is transferred to the palladium center, forming a new carbon-palladium bond.

- Coupling with Electrophiles : The activated palladium species then couples with aryl or alkenyl electrophiles to yield styrenes or other substituted products.

Medicinal Chemistry

Potassium vinyltrifluoroborate has been utilized in the synthesis of various biologically active compounds, including:

- g-Secretase Inhibitors : These compounds are crucial for developing treatments for Alzheimer's disease.

- Vanilloid Receptor Antagonists : Compounds targeting TRPV1 receptors for pain management.

- Dopamine Receptor Modulators : Important for neuropharmacology and treatment of psychiatric disorders.

Case Study 1: Suzuki-Miyaura Coupling

In a notable study, potassium vinyltrifluoroborate was employed in the Suzuki-Miyaura coupling with arenediazonium salts to synthesize functionalized styrenes. The reaction conditions were optimized using various palladium sources and bases, yielding moderate to good results across multiple substrates (Table 1) .

| Entry | Aryl Bromide | Coupling Product | % Isolated Yield |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | Styrene Derivative | 79% |

| 2 | p-Bromoanisole | Styrene Derivative | 82% |

| 3 | Acetyl-substituted Bromide | Styrene Derivative | 85% |

Case Study 2: Rhodium-Catalyzed Reactions

Another study demonstrated the efficiency of potassium vinyltrifluoroborate in Rh(III)-catalyzed C–H bond functionalizations. The compound was shown to undergo regioselective alkenylation with benzamide derivatives, producing tetrahydroisoquinolones under mild conditions .

Safety and Toxicology

While potassium vinyltrifluoroborate is generally safe when handled properly, it is essential to consider its potential toxicity and environmental impact. It is classified as a hazardous substance; therefore, appropriate safety measures must be taken during its handling and disposal.

Eigenschaften

IUPAC Name |

potassium;ethenyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMGICZWDOJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635557 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-77-4 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vinyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.